

"potassium sorbate application in beverage preservation studies"

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Compound of Interest

Compound Name: *Sorbate*

Cat. No.: *B1223678*

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Application Notes: Potassium Sorbate in Beverage Preservation

Introduction

Potassium **sorbate**, the potassium salt of sorbic acid, is a widely utilized food preservative valued for its efficacy against molds, yeasts, and select bacteria.^{[1][2][3]} It is synthetically produced and presents as a white, tasteless, and odorless salt that is highly soluble in water (58.2% at 20°C), making it an ideal preservative for many water-based products, including a vast array of beverages.^{[2][4][5]} Its primary function is to extend the shelf life of products by preventing microbial growth and spoilage.^{[4][6][7]} Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA) recognize potassium **sorbate** as generally safe for consumption when used within established limits.^{[1][4]} It is designated with the E number E202 in Europe.^[2]

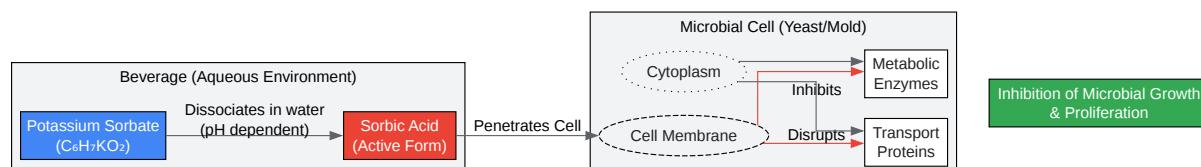
Mechanism of Action

The antimicrobial activity of potassium **sorbate** is attributed to its active form, sorbic acid, which becomes predominant in acidic conditions.^{[5][7]} Potassium **sorbate** dissociates in water to form sorbic acid, which can then penetrate the cell walls of microorganisms. The effectiveness of this action is highly dependent on the pH of the medium, with optimal activity occurring at a pH below 6.5.^{[1][8]}

Once inside the microbial cell, the undissociated sorbic acid disrupts cellular functions through several mechanisms:

- Enzyme Inhibition: It inhibits key metabolic enzymes, thereby disrupting normal cellular metabolism.[1]
- Cell Membrane Disruption: Sorbic acid can alter the morphology and integrity of the cell membrane, interfering with transport functions.[3]
- Inhibition of Spore Germination: It is a potent inhibitor of bacterial spore germination.[9]

This multi-faceted disruption effectively halts the proliferation of spoilage organisms, particularly molds and yeasts.[1][4]



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Mechanism of action for potassium **sorbate**.

Data Presentation: Application of Potassium Sorbate in Beverages

The following table summarizes the typical usage levels and conditions for potassium **sorbate** in various beverage applications. Concentrations are generally kept at the minimum effective level to prevent any potential impact on flavor.[3]

Beverage Type	Typical Concentration Range (%)	Typical Concentration (ppm)	Optimal pH Range	Purpose
Fruit Juices & Soft Drinks	0.025% - 0.05%	250 - 500 ppm	3.0 - 4.0	Inhibit mold and yeast growth. [7] [8]
Wine	0.025% - 0.1%	250 - 1000 ppm	< 3.5	Prevents re-fermentation by surviving yeast. [1] [2]
Hard Ciders	0.05% - 0.1%	500 - 1000 ppm	3.2 - 3.8	Stabilizes the product and prevents re-fermentation. [2]
Carbonated Beverages	0.05% - 0.3%	500 - 3000 ppm	< 4.0	Prevents spoilage from sugar content. [7]

Note: Regulatory limits can vary by jurisdiction. For instance, the U.S. FDA generally approves up to 0.1% (1,000 ppm) in certain beverages.[\[1\]](#)

Experimental Protocols

Protocol 1: Efficacy Testing of Potassium Sorbate in a Model Beverage System

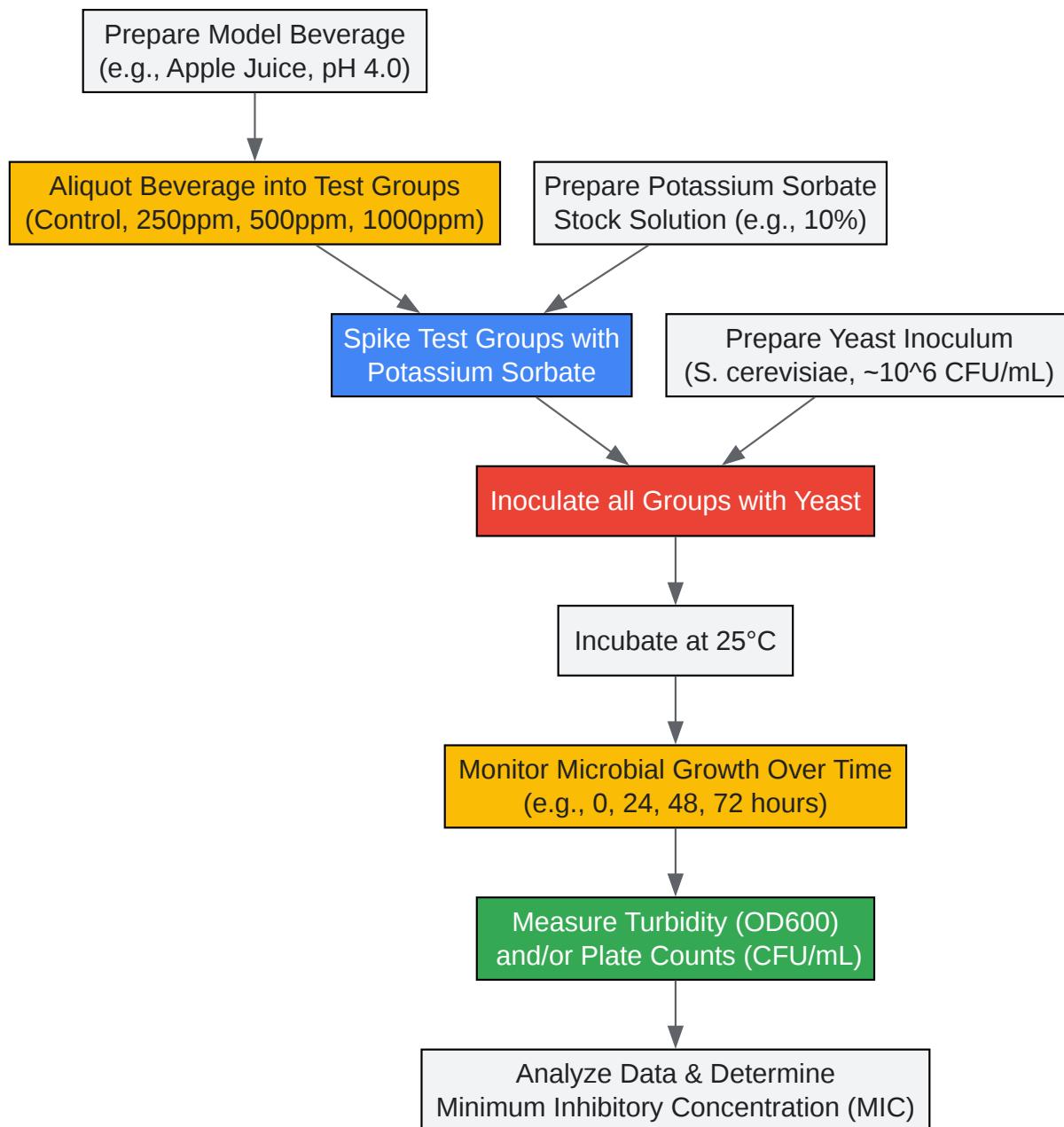
This protocol outlines a method to evaluate the effectiveness of potassium **sorbate** in inhibiting the growth of a common spoilage yeast, *Saccharomyces cerevisiae*, in a simulated fruit juice medium.

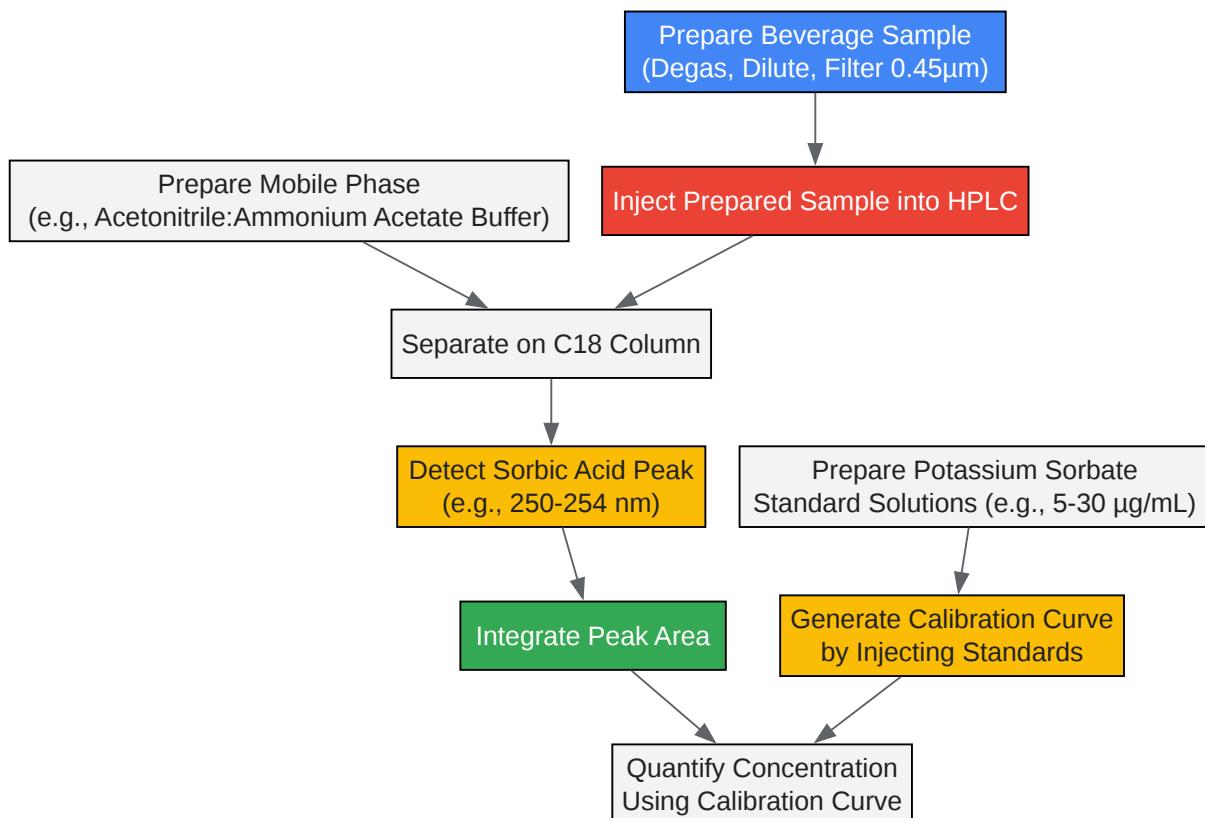
1. Materials and Reagents

- Potassium **Sorbate** (food grade)
- *Saccharomyces cerevisiae* (e.g., ATCC 9763)

- Apple juice from concentrate (or other model beverage base)
- Sterile deionized water
- Citric acid (for pH adjustment)
- pH meter
- Spectrophotometer
- Sterile culture tubes or flasks
- Micropipettes
- Incubator
- Yeast extract Peptone Dextrose (YPD) agar plates
- Hemocytometer or cell counter

2. Experimental Workflow





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